![molecular formula C19H20N4O4 B10987348 4,7-dimethoxy-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10987348.png)
4,7-dimethoxy-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
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Overview
Description
4,7-Dimethoxy-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Pyridinylcarbonyl Group: The pyridinylcarbonyl group can be introduced through an amide coupling reaction using pyridine-4-carboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Coupling: The final step involves coupling the intermediate with 2-aminoethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced amide or pyridinyl groups.
Substitution: Substituted derivatives at the methoxy or pyridinyl positions.
Scientific Research Applications
4,7-Dimethoxy-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-1H-indole-2-carboxamide: Lacks the pyridinylcarbonyl group, which may affect its biological activity.
N-{2-[(Pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide: Lacks the methoxy groups, potentially altering its chemical reactivity and biological properties.
Uniqueness
4,7-Dimethoxy-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to the presence of both methoxy groups and the pyridinylcarbonyl moiety. This combination of functional groups can enhance its biological activity and chemical versatility, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20N4O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4,7-dimethoxy-N-[2-(pyridine-4-carbonylamino)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H20N4O4/c1-26-15-3-4-16(27-2)17-13(15)11-14(23-17)19(25)22-10-9-21-18(24)12-5-7-20-8-6-12/h3-8,11,23H,9-10H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
VMUKEJNYHDRUKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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